REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11](O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19]>>[C:1]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[O:7]
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
727 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
removing water
|
Type
|
CUSTOM
|
Details
|
as formed
|
Type
|
TEMPERATURE
|
Details
|
After 30 minutes of reflux the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was 215° C.
|
Type
|
CUSTOM
|
Details
|
40 ml of water was collected, at which time 0.9 g of catalyst compound ATC-I
|
Type
|
ADDITION
|
Details
|
was added to the flask
|
Type
|
CUSTOM
|
Details
|
After an additional 45 minutes the water of reaction
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
excess alcohol removed as the pressure
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 170° C.
|
Type
|
CUSTOM
|
Details
|
the remaining alcohol removed by steam distillation
|
Type
|
CUSTOM
|
Details
|
during 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The residue was filtered with a No
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCCCCCCCC(C)C)(=O)OCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |